alpha-Cadinene

Description

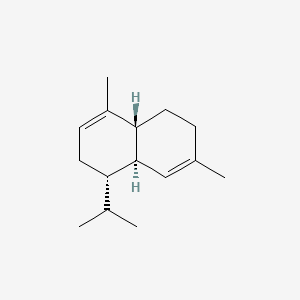

This compound is a sesquiterpenoid.

Structure

3D Structure

Properties

CAS No. |

11044-40-9 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14-,15-/m0/s1 |

InChI Key |

QMAYBMKBYCGXDH-KKUMJFAQSA-N |

SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H](CC1)C(=CC[C@H]2C(C)C)C |

Canonical SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C |

Other CAS No. |

24406-05-1 |

Origin of Product |

United States |

Foundational & Exploratory

α-Cadinene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cadinene, a prominent sesquiterpene hydrocarbon, is a significant contributor to the essential oils of a wide array of aromatic plants. Its characteristic woody and spicy aroma, coupled with a range of reported biological activities, has made it a subject of considerable interest in phytochemical research, perfumery, and pharmacology. This technical guide provides an in-depth overview of the natural sources of α-cadinene, its distribution within the plant kingdom and various plant tissues, and detailed methodologies for its extraction and quantitative analysis. The information presented herein is intended to serve as a valuable resource for professionals engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources and Distribution of α-Cadinene in the Plant Kingdom

α-Cadinene is widely distributed throughout the plant kingdom, with notable concentrations found in the essential oils of numerous species. It is a member of the cadinene family of isomers, which are bicyclic sesquiterpenes.[1] The name "cadinene" itself is derived from the Cade juniper (Juniperus oxycedrus), from which cadinene isomers were first isolated.[1]

While present in a vast number of plants, significant quantities of α-cadinene have been identified in the following families and genera:

-

Annonaceae: Species within this family, such as those from the Xylopia genus, have been reported to contain α-cadinene in their leaf essential oils.

-

Asteraceae: Various members of the daisy family are known to produce α-cadinene.

-

Cupressaceae: This family of conifers, including junipers (Juniperus spp.) and cypresses (Cupressus spp.), are well-documented sources of cadinene isomers, including α-cadinene.[2]

-

Lamiaceae: This family, which includes many common aromatic herbs, has several species that produce α-cadinene. For instance, it has been identified in Nepeta persica.

-

Meliaceae: The wood essential oil of Swietenia macrophylla (big-leaf mahogany) has been found to contain δ-cadinene as a major component, and it is likely that α-cadinene is also present in related species.[3]

-

Piperaceae: Cubeb oil from Piper cubeba is a known source of cadinenes.[2]

-

Poaceae: α-Cadinene has been reported in Cymbopogon martinii.[4]

-

Zingiberaceae: Plants such as Alpinia officinarum and Homalomena aromatica have been identified as containing α-cadinene.

The distribution of α-cadinene within a plant can vary significantly depending on the species, age, and environmental conditions. It is commonly found in the essential oils extracted from various plant parts, including:

-

Leaves: A primary source in many aromatic plants.

-

Wood and Bark: Particularly in coniferous trees like cedarwood and juniper.[2]

-

Flowers: Contributing to the floral scent of some species.

-

Fruits and Seeds: Present in the essential oils of plants like cubeb.

-

Roots: Can also be a site of accumulation in certain species.

Quantitative Analysis of α-Cadinene

The concentration of α-cadinene in essential oils can vary widely. The following table summarizes some reported quantitative data for α-cadinene and related cadinene isomers in various plant species. It is important to note that the chemical profile of an essential oil can be influenced by factors such as the geographical origin of the plant, the time of harvest, and the extraction method employed.

| Plant Species | Family | Plant Part | α-Cadinene Content (%) | Other Cadinene Isomers (%) | Reference(s) |

| Cedrus atlantica | Pinaceae | Wood | - | δ-Cadinene: 36.35 | |

| Swietenia macrophylla | Meliaceae | Wood | - | δ-Cadinene: 33.0 | [3] |

| Jatropha gossypifolia | Euphorbiaceae | Leaves | - | δ-Cadinene: 3.55 | [5] |

| Aquilaria malaccensis | Thymelaeaceae | Wood | - | δ-Cadinene: Present | [6] |

Note: This table includes data for δ-cadinene to illustrate the prevalence of cadinene isomers. Specific quantitative data for α-cadinene is often reported as part of a complex mixture of sesquiterpenes, and its percentage can vary significantly.

Experimental Protocols

Extraction of α-Cadinene-Rich Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material.[7] This technique is particularly suitable for volatile compounds like α-cadinene.

Principle: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the essential oil is separated from the water.[7][8]

Apparatus:

-

Steam generator (or a flask to boil water)

-

Biomass flask (to hold the plant material)

-

Still head and condenser

-

Receiver (e.g., Clevenger-type apparatus)

-

Heating source (e.g., heating mantle, hot plate)

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

Detailed Methodology:

-

Preparation of Plant Material: The plant material (e.g., leaves, wood shavings, powdered bark) should be fresh or properly dried. Grinding or chopping the material can increase the surface area and improve extraction efficiency.[9]

-

Assembly of Apparatus: Assemble the steam distillation apparatus. Ensure all glass joints are properly sealed.

-

Loading the Biomass: Place the prepared plant material into the biomass flask. Do not pack it too tightly to allow for even steam penetration.

-

Distillation: Begin heating the water in the steam generator. As steam is produced, it will pass through the plant material, carrying the volatile essential oils with it.[7] The temperature of the steam should be carefully controlled, typically between 140°F and 212°F (60°C and 100°C), to prevent degradation of the essential oils.[7]

-

Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The condensate is collected in the receiver.[10]

-

Separation: The essential oil, being immiscible with water, will form a separate layer.[8] In a Clevenger-type apparatus, the oil can be directly collected. Alternatively, the entire distillate can be collected and the oil separated from the aqueous layer (hydrosol) using a separatory funnel.[9]

-

Drying: The collected essential oil may contain traces of water. Dry the oil by adding a small amount of anhydrous sodium sulfate and then filtering.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

Quantification of α-Cadinene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the separation, identification, and quantification of volatile compounds in essential oils.[11]

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where the components are separated based on their boiling points and polarity as they pass through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.

Instrumentation:

-

Gas Chromatograph (GC) with a flame ionization detector (FID) or coupled to a Mass Spectrometer (MS)

-

Capillary column (e.g., HP-5MS, DB-5, or equivalent non-polar column)

-

Autosampler (recommended for precision)

-

Data acquisition and processing software

Detailed Methodology:

-

Sample Preparation:

-

Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1-5% v/v).

-

If an internal standard is used for quantification, add a known amount of the internal standard (e.g., n-alkane) to the sample.

-

-

GC-MS Parameters: The following are typical parameters for the analysis of sesquiterpenes. Optimization may be required depending on the specific instrument and sample matrix.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split or splitless, depending on the concentration of the analytes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3-5 °C/min.

-

Final hold: Hold at 240 °C for 5-10 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Identification of α-Cadinene:

-

The identification of α-cadinene is achieved by comparing its mass spectrum and retention index (RI) with those of an authentic standard or with data from established mass spectral libraries (e.g., NIST, Wiley).

-

-

Quantification:

-

Area Normalization: The peak area of α-cadinene is expressed as a percentage of the total peak area of all identified compounds in the chromatogram. This provides a relative percentage.

-

Internal Standard Method: For more accurate quantification, a calibration curve is prepared using a certified standard of α-cadinene with an internal standard. The concentration of α-cadinene in the sample is then determined by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

-

Biosynthesis and Experimental Workflow

The biosynthesis of α-cadinene, like all sesquiterpenes, originates from the mevalonic acid (MVA) pathway in the cytosol of plant cells.[12] The key precursor is farnesyl diphosphate (B83284) (FPP).[12]

Biosynthesis of α-Cadinene

The formation of the characteristic cadinane (B1243036) skeleton is a complex enzymatic process catalyzed by sesquiterpene synthases. In cotton, for example, the enzyme (+)-δ-cadinene synthase has been identified, which converts FPP into (+)-δ-cadinene.[13] It is understood that other specific cadinene synthases are responsible for the formation of α-cadinene and other isomers in different plant species. The biosynthesis generally involves the cyclization of FPP to form a germacryl cation, which then undergoes further rearrangements and cyclizations to yield the final cadinene structure.

Caption: Simplified biosynthesis pathway of α-Cadinene from IPP and DMAPP.

Experimental Workflow for the Isolation and Identification of α-Cadinene

The following diagram illustrates a typical workflow for the extraction, isolation, and identification of α-cadinene from plant material.

Caption: General experimental workflow for α-Cadinene analysis.

References

- 1. alpha-Cadinene | 11044-40-9 | Benchchem [benchchem.com]

- 2. engineering.iastate.edu [engineering.iastate.edu]

- 3. essencejournal.com [essencejournal.com]

- 4. This compound, (+)- | C15H24 | CID 12306048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cropj.com [cropj.com]

- 7. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 8. rockymountainoils.com [rockymountainoils.com]

- 9. magritek.com [magritek.com]

- 10. purodem.com [purodem.com]

- 11. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Showing Compound this compound (FDB017447) - FooDB [foodb.ca]

- 13. sippe.ac.cn [sippe.ac.cn]

The Biosynthesis of α-Cadinene in Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cadinene, a bicyclic sesquiterpene, is a constituent of the essential oils of numerous medicinal plants, contributing to their aromatic properties and potential therapeutic effects. Its biosynthesis is a complex enzymatic process, originating from the general isoprenoid pathway and culminating in the formation of the characteristic cadinane (B1243036) skeleton. This technical guide provides an in-depth exploration of the α-cadinene biosynthesis pathway in medicinal plants. It details the enzymatic steps from the central precursor, farnesyl pyrophosphate (FPP), catalyzed by multi-product sesquiterpene synthases. The guide also presents a summary of medicinal plants known to produce α-cadinene with their respective yields, detailed experimental protocols for the characterization of the enzymes involved, and visual diagrams of the biosynthetic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoid compounds that play crucial roles in plant defense and signaling. Among them, the cadinene family of bicyclic sesquiterpenes, including α-cadinene, are notable for their presence in the essential oils of various medicinal and aromatic plants. The biosynthesis of these compounds is of significant interest due to their potential pharmacological activities and their use in the fragrance and flavor industries. Understanding the enzymatic machinery responsible for their production is key to harnessing their potential through metabolic engineering and synthetic biology approaches.

This guide focuses on the biosynthesis of α-cadinene, elucidating the pathway from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to the final cyclized product. Unlike some other sesquiterpenes that are synthesized by highly specific enzymes, α-cadinene is often a product of multi-product sesquiterpene synthases (TPSs), which can generate a variety of related structures from a single substrate.

The Biosynthesis Pathway of α-Cadinene

The biosynthesis of α-cadinene begins with the ubiquitous isoprenoid pathway, which provides the C15 precursor, (E,E)-farnesyl pyrophosphate (FPP). In plants, the precursors for FPP, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), can be synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. FPP is then available as a substrate for a diverse family of enzymes known as terpene synthases.

The key step in α-cadinene biosynthesis is the cyclization of FPP, which is catalyzed by a sesquiterpene synthase. While dedicated α-cadinene synthases are not commonly reported in medicinal plants, several multi-product sesquiterpene synthases have been shown to produce α-cadinene as part of their product spectrum. The generally accepted mechanism for the formation of the cadinane skeleton involves a series of carbocationic intermediates.

The catalytic cycle can be summarized as follows:

-

Ionization of FPP: The reaction is initiated by the metal-dependent ionization of the diphosphate (B83284) group from FPP, forming a farnesyl cation.

-

Isomerization: The farnesyl cation can isomerize to the (3R)-nerolidyl diphosphate (NDP) intermediate.

-

Cyclization: Subsequent ionization and cyclization of the nerolidyl cation leads to the formation of a germacrenyl cation intermediate.

-

Secondary Cyclization and Rearrangements: The germacrenyl cation undergoes further cyclization and hydride shifts to form the cadinenyl cation.

-

Deprotonation: The final step is the deprotonation of the cadinenyl cation at a specific position to yield the different cadinene isomers. The formation of α-cadinene is dependent on the specific site of deprotonation.

The product specificity of sesquiterpene synthases is determined by the three-dimensional structure of the active site, which guides the folding of the flexible FPP substrate and stabilizes specific carbocationic intermediates, ultimately controlling the final deprotonation step.

α-Cadinene in Medicinal Plants: Quantitative Data

α-Cadinene has been identified as a component of the essential oils of various medicinal plants. The quantity of α-cadinene can vary significantly depending on the plant species, geographical location, and extraction method. Table 1 summarizes the α-cadinene content in a selection of medicinal plants.

| Medicinal Plant Species | Plant Part | α-Cadinene Content (%) | Reference |

| Aquilaria malaccensis | Treated Wood | 1.47 | [1] |

| Aquilaria agallocha | Healthy Wood | 5.46 | [2] |

| Campomanesia adamantium | Leaves | 0.13 - 0.18 | [3] |

Table 1: Quantitative data of α-Cadinene in selected medicinal plants.

Experimental Protocols

The characterization of sesquiterpene synthases involved in α-cadinene biosynthesis typically involves heterologous expression of the candidate gene, purification of the recombinant enzyme, and in vitro enzyme assays with subsequent product analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Heterologous Expression and Purification of Sesquiterpene Synthase in E. coli

This protocol describes the expression of a putative plant sesquiterpene synthase gene in E. coli and subsequent purification of the recombinant protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the cloned terpene synthase gene (e.g., pET-32a)

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT)

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at the lower temperature for 16-20 hours with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins.

-

Elution: Elute the recombinant protein with elution buffer.

-

Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assay and Product Analysis by GC-MS

This protocol outlines the procedure for determining the enzymatic activity of the purified sesquiterpene synthase and identifying the reaction products.

Materials:

-

Purified recombinant sesquiterpene synthase

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol)

-

(E,E)-Farnesyl pyrophosphate (FPP) substrate

-

Hexane (B92381) (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Enzyme Reaction: In a glass vial, set up the reaction mixture containing assay buffer, purified enzyme (1-5 µg), and FPP (10-50 µM) in a total volume of 500 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Product Extraction: Overlay the reaction mixture with 500 µL of hexane and vortex vigorously for 30 seconds to extract the sesquiterpene products.

-

Phase Separation: Centrifuge briefly to separate the phases.

-

Drying: Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Analyze 1 µL of the hexane extract by GC-MS.

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

Mass Spectrometer: Scan range of m/z 40-400.

-

-

Product Identification: Identify the reaction products by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The biosynthesis of α-cadinene in medicinal plants is a fascinating example of the chemical diversity generated by the terpene synthase family of enzymes. While dedicated α-cadinene synthases appear to be uncommon, this sesquiterpene is frequently produced as part of a complex mixture by multi-product synthases. The elucidation of the catalytic mechanisms of these enzymes and the factors that control their product specificity is an active area of research. The protocols and information provided in this guide offer a solid foundation for researchers aiming to investigate the biosynthesis of α-cadinene and other valuable sesquiterpenes in medicinal plants. Further research in this area will undoubtedly contribute to the development of novel biotechnological approaches for the sustainable production of these important natural products.

References

What are the physical and chemical properties of alpha-Cadinene

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Cadinene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a naturally occurring bicyclic sesquiterpene. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes of this compound. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of a typical analytical workflow.

Physical and Chemical Properties of this compound

This compound is a member of the cadinene group of sesquiterpenes, which are C15 hydrocarbons.[1] It is a volatile oil component found in a variety of plants.[2][3] The properties of this compound are summarized in the table below, providing a quick reference for its key physical and chemical data.

| Property | Value |

| Molecular Formula | C₁₅H₂₄[1][3][4] |

| Molecular Weight | 204.35 g/mol [1][2][4] |

| Appearance | Colorless to yellow clear liquid (estimated)[5] |

| Odor | Woody, dry[6] |

| Boiling Point | 271.00 to 272.00 °C @ 760.00 mm Hg[2][7] |

| Density | 0.908 to 0.925 g/cm³ @ 25.00 °C[5] |

| Refractive Index | 1.51000 to 1.52000 @ 20.00 °C[5] |

| Optical Rotation | [α]²⁴/D -62.4 (c, 0.808 in CHCl₃)[6] |

| Solubility | Soluble in alcohol and other organic solvents; Insoluble in water.[4][5] Water solubility is estimated at 0.06276 mg/L @ 25 °C.[5] |

| logP (o/w) | 6.557 (estimated)[5][7] |

| Vapor Pressure | 0.011000 mmHg @ 25.00 °C (estimated)[5] |

| Flash Point | 224.00 °F (106.67 °C) TCC[5] |

| Chemical Structure | (1S,4aR,8aR)-1-isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene[2][5] |

| Stereochemistry | Exists as enantiomers, with the naturally occurring form often being (-)-α-cadinene.[8] |

Experimental Protocols

The determination and analysis of the physical and chemical properties of this compound involve several standard laboratory techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for separating, identifying, and quantifying volatile compounds like this compound, especially within complex mixtures such as essential oils.[5]

Objective: To identify and quantify this compound in a sample.

Methodology:

-

Sample Preparation:

-

For essential oil samples, dilute approximately 10 mg of the oil in 1 mL of a suitable volatile solvent like hexane (B92381) or dichloromethane.[9]

-

For plant material, a prior extraction (e.g., steam distillation or solvent extraction) is necessary to obtain the essential oil.[4]

-

An internal standard (e.g., n-alkane series) can be added for accurate quantification and determination of Retention Indices (RI).[2]

-

-

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).[10]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.[2]

-

Injector: Split/splitless injector, with a typical split ratio of 1:20 to 1:100.[10]

-

Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and column interactions. A typical program starts at a lower temperature (e.g., 60 °C) and gradually increases to a higher temperature (e.g., 240 °C).[8]

-

Mass Spectrometer (MS): Operated in electron ionization (EI) mode. The detector acquires mass spectra over a specific mass range (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identification: The identification of the this compound peak in the chromatogram is achieved by comparing its mass spectrum with reference spectra in a database (e.g., NIST, Wiley). The Retention Index (RI) is also a crucial parameter for confirmation.[2]

-

Quantification: The concentration of this compound can be determined by integrating the area of its corresponding peak and comparing it to the peak area of a known concentration of an internal or external standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural determination of organic molecules like this compound.[11]

Objective: To confirm the chemical structure and stereochemistry of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11]

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

-

Data Acquisition:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for assigning the complete structure.[11]

-

-

Data Analysis:

-

The chemical shifts (δ), coupling constants (J), and correlations observed in the 1D and 2D NMR spectra are analyzed to piece together the molecular structure. This data is then compared with published spectral data for this compound to confirm its identity and stereochemistry.

-

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined using various methods. The Thiele tube method is a common and simple technique for determining the boiling point of a small amount of liquid.[12]

Objective: To determine the boiling point of this compound.

Methodology:

-

Apparatus Setup:

-

A small amount of liquid this compound is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[12]

-

-

Procedure:

-

The Thiele tube is gently heated, causing the temperature of the oil bath and the sample to rise.

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[12]

-

Measurement of Optical Rotation

Optical rotation is a key property for chiral molecules like this compound and is measured using a polarimeter.[13]

Objective: To measure the specific rotation of an this compound sample.

Methodology:

-

Sample Preparation:

-

A solution of known concentration is prepared by accurately weighing a sample of pure this compound and dissolving it in a specific volume of a suitable solvent (e.g., chloroform).[6]

-

-

Instrumentation:

-

A polarimeter is used for the measurement. The instrument is first calibrated with a blank (the pure solvent).[14]

-

-

Procedure:

-

The prepared solution is placed in a polarimeter cell of a known path length.

-

Plane-polarized light is passed through the sample, and the angle of rotation (α) is measured.[13]

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL.[13]

-

The temperature and the wavelength of the light used (typically the sodium D-line, 589 nm) are also reported.[15]

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a natural source, such as an essential oil-bearing plant.

Caption: Workflow for Isolation and Characterization of this compound.

This guide provides a foundational understanding of the physical and chemical properties of this compound, along with the standard experimental procedures used for its analysis. This information is intended to support further research and development activities involving this versatile natural compound.

References

- 1. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 2. agilent.com [agilent.com]

- 3. This compound, (+)- | C15H24 | CID 12306048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB017447) - FooDB [foodb.ca]

- 5. areme.co.jp [areme.co.jp]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 8. scitepress.org [scitepress.org]

- 9. benchchem.com [benchchem.com]

- 10. scielo.br [scielo.br]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 14. youtube.com [youtube.com]

- 15. digicollections.net [digicollections.net]

Initial Screening of α-Cadinene: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Cadinene, a bicyclic sesquiterpene found in the essential oils of a wide variety of plants, has emerged as a compound of significant interest in the field of pharmacology. As a member of the cadinene family of isomers, it contributes to the aromatic profile of many botanicals. Preliminary research has unveiled a spectrum of biological activities, positioning α-Cadinene as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the initial screening of α-Cadinene's biological activities, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and development efforts.

Data Presentation

The following tables summarize the quantitative data on the biological activities of α-Cadinene and its isomers.

Table 1: Anticancer Activity of Cadinene Isomers (IC₅₀ values)

| Compound | Cancer Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| δ-Cadinene | MDA-MB-231 (Breast) | MTT | Not Specified | [1][2][3] |

| δ-Cadinene | MCF-7 (Breast) | MTT | Not Specified | [1][2][3] |

| Essential Oil with δ-Cadinene | MCF-7 (Breast) | MTT | 12.90 | [4] |

| δ-Cadinene | OVCAR-3 (Ovarian) | Not Specified | Not Specified | [4] |

Table 2: Anti-inflammatory Activity of Cadinene Isomers (IC₅₀ values)

| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| Not Specified | RAW 264.7 | Nitric Oxide Inhibition | Not Specified | [4][5][6][7] |

Table 3: Antimicrobial Activity of Cadinene Isomers (MIC values)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| δ-Cadinene | Streptococcus pneumoniae | 31.25 | [8] |

| Essential Oil with δ-Cadinene | Staphylococcus aureus | Not Specified | [9] |

| Essential Oil with δ-Cadinene | Escherichia coli | Not Specified | [9] |

| Essential Oil with δ-Cadinene | Candida albicans | Not Specified | [9][10][11] |

Table 4: Antioxidant Activity of Cadinene Isomers (IC₅₀ values)

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| Not Specified | DPPH | Not Specified | [12][13][14][15] |

| Not Specified | ABTS | Not Specified | [12][13][14][15] |

| Not Specified | FRAP | Not Specified | [12][13][14][15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial screening of α-Cadinene's biological activities.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, OVCAR-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

α-Cadinene stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of α-Cadinene. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours in a CO₂ incubator at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is used to measure nitric oxide (NO) production by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

α-Cadinene stock solution

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solutions

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of α-Cadinene for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standards to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

α-Cadinene stock solution

-

96-well microtiter plates

-

Incubator

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of α-Cadinene in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of α-Cadinene at which no visible turbidity is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

α-Cadinene solutions of various concentrations in methanol

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: Mix 100 µL of the α-Cadinene solution with 100 µL of the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Figure 1. Experimental workflow for in vitro anticancer screening.

Figure 2. Proposed intrinsic apoptosis signaling pathway modulated by α-Cadinene.

Figure 3. Experimental workflow for in vitro anti-inflammatory screening.

Conclusion

The preliminary screening of α-Cadinene and its isomers reveals a promising profile of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The compiled data, though in some cases preliminary and derived from essential oil mixtures, strongly suggests that cadinene sesquiterpenes warrant further, more detailed investigation. The provided experimental protocols offer a standardized framework for researchers to conduct these follow-up studies. The proposed involvement of the intrinsic apoptosis pathway in the anticancer mechanism of α-Cadinene provides a clear direction for future mechanistic studies. Elucidating the precise molecular targets and further defining the therapeutic potential of pure α-Cadinene will be crucial steps in its development as a potential therapeutic agent. This technical guide serves as a foundational resource for scientists and drug development professionals to advance the research on this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Phytochemical Composition of Camellia oleifera Oil and Evaluation of its Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. researchgate.net [researchgate.net]

α-Cadinene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Sesquiterpenoid in Essential Oils

Abstract

α-Cadinene, a prominent sesquiterpene hydrocarbon, is a significant volatile constituent of numerous essential oils derived from a wide array of medicinal and aromatic plants. This technical guide provides a comprehensive overview of α-Cadinene, focusing on its quantitative distribution in various essential oils, detailed experimental protocols for its extraction and analysis, and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and therapeutics.

Introduction

α-Cadinene belongs to the cadinane (B1243036) class of bicyclic sesquiterpenes, which are C15 isoprenoid compounds. It exists as several isomers, with α-cadinene being one of the most common. Its characteristic woody, herbaceous, and slightly spicy aroma contributes significantly to the fragrance profile of many essential oils. Beyond its olfactory properties, α-Cadinene has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. Understanding the concentration, extraction, and biological mechanisms of α-Cadinene is crucial for its potential development as a therapeutic agent.

Quantitative Analysis of α-Cadinene in Essential Oils

The concentration of α-Cadinene varies considerably among different plant species, geographical locations, and the specific part of the plant used for extraction. The following table summarizes the reported quantitative data for α-Cadinene and its isomers in several essential oils.

| Essential Oil (Plant Species) | Plant Part Used | α-Cadinene (%) | δ-Cadinene (%) | γ-Cadinene (%) | Reference(s) |

| Cedarwood (Cedrus atlantica) | Wood | - | 36.3 | - | [1] |

| Xylopia laevigata | Leaves | 1.09 | 12.23 | 4.72 | [2] |

| Amorpha fruticosa | Fruits | - | 20.09 | 7.86 | [3] |

| Xenophyllum poposum | Aerial Parts | - | 16.5 | 7.5 | [4] |

| Pinus contorta subsp. murrayana | Leaves | - | 0.2 | - | [5] |

| Campomanesia adamantium | Leaves | 0.18 | - | - | [6] |

| Pinus nigra | Needles | 0.17 | - | - | [7] |

| Eugenia valvata | - | Present | Present | - | [8] |

| Syzygium cumini | Leaves | - | Present | Present | [9] |

Note: The table includes data for α-Cadinene and its common isomers (δ-Cadinene and γ-Cadinene) as they are often reported together in GC-MS analyses.

Experimental Protocols

Extraction of α-Cadinene from Plant Material

The isolation of α-Cadinene, as a component of essential oils, is typically achieved through distillation or solvent extraction methods.

3.1.1. Hydrodistillation/Steam Distillation

This is the most common method for extracting essential oils containing α-Cadinene.[10]

-

Principle: Plant material is subjected to boiling water or steam. The volatile compounds, including α-Cadinene, are carried over with the steam, condensed, and collected.

-

Apparatus: Clevenger-type apparatus or similar distillation unit, heating mantle, condenser, collection flask.

-

Procedure:

-

The plant material (e.g., leaves, wood, fruits) is placed in the distillation flask with a sufficient amount of water.

-

The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.

-

The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

-

The essential oil, being immiscible with water, separates and can be collected.

-

3.1.2. Solvent Extraction

This method is suitable for thermolabile compounds and can provide a more complete aromatic profile.[10]

-

Principle: An organic solvent is used to dissolve the volatile compounds from the plant material.

-

Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, condenser, rotary evaporator.

-

Procedure:

-

The dried and ground plant material is placed in a thimble within the Soxhlet extractor.

-

A suitable solvent (e.g., hexane, ethanol) is heated in the round-bottom flask. The solvent vapor rises, condenses, and drips onto the plant material, extracting the essential oils.

-

The solvent containing the extracted compounds is then siphoned back into the flask. This process is repeated for several cycles.

-

After extraction, the solvent is removed using a rotary evaporator to yield the essential oil.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils, including α-Cadinene.[11][12]

-

Principle: The essential oil sample is vaporized and separated into its individual components in a gas chromatograph. The separated components then enter a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for identification.

-

Typical GC-MS Parameters:

-

Chromatograph: Agilent 7890A or equivalent.[11]

-

Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[11]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

-

Injector Temperature: 250 °C.[11]

-

Oven Temperature Program:

-

Initial temperature: 60 °C for 2 minutes.

-

Ramp: Increase at 3 °C/min to 240 °C.

-

Hold: 240 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).

-

Quantification: The relative percentage of α-Cadinene is typically calculated by the area normalization method, where the peak area of α-Cadinene is divided by the total peak area of all identified compounds.[11]

Biological Activities and Signaling Pathways

α-Cadinene and other sesquiterpenes found in essential oils have demonstrated a range of biological activities. The following sections detail the known mechanisms of action for its anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Sesquiterpenes, including cadinenes, are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11][13] The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. essencejournal.com [essencejournal.com]

- 6. scielo.br [scielo.br]

- 7. Original Contributions to the Chemical Composition, Microbicidal, Virulence-Arresting and Antibiotic-Enhancing Activity of Essential Oils from Four Coniferous Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Composition and Anti-Acetylcholinesterase Properties of the Essential Oil of the Ecuadorian Endemic Species Eugenia valvata McVaugh - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. academics.su.edu.krd [academics.su.edu.krd]

- 13. iris.unica.it [iris.unica.it]

α-Cadinene: An In-depth Technical Guide to its Olfactory Properties and Aroma Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cadinene, a bicyclic sesquiterpene, is a naturally occurring isomeric hydrocarbon found in a wide variety of essential oil-producing plants.[1][2] It is a significant contributor to the characteristic aroma of many essential oils, often described as having a woody and dry scent.[3] This technical guide provides a comprehensive overview of the olfactory properties and aroma profile of this compound, including quantitative data, detailed experimental methodologies for its analysis, and insights into its biosynthetic and perceptual pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and fragrance development.

Chemical and Physical Properties

This compound belongs to the class of organic compounds known as sesquiterpenoids, which are composed of three isoprene (B109036) units.[3] Its chemical formula is C₁₅H₂₄ with a molar mass of 204.357 g·mol⁻¹.[2]

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molar Mass | 204.357 g·mol⁻¹ |

| CAS Number | 24406-05-1 |

| Appearance | Colorless liquid |

| Odor | Woody, dry |

Olfactory Properties and Aroma Profile

The characteristic aroma of this compound is consistently described in the literature as "woody" and "dry".[3] This profile makes it a key component in fragrances and essential oils valued for their earthy and grounding scents.

Quantitative Occurrence of α-Cadinene in Essential Oils

The concentration of α-Cadinene can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes quantitative data from various studies.

| Essential Oil (Plant Species) | Plant Part Used | Percentage of α-Cadinene (%) |

| Juniper Berry (Juniperus communis) | Berries | 0.1 |

| Atlas Cedarwood (Cedrus atlantica) | Wood | 3.02 |

Note: The reported percentages can exhibit considerable variability across different studies and batches of essential oil.

Experimental Protocols

Accurate characterization and quantification of this compound rely on precise analytical techniques. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O), and Sensory Panel Analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying volatile compounds like this compound in complex mixtures such as essential oils.

1. Sample Preparation:

-

Dilution: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane (B92381) or ethanol) to a concentration within the linear range of the instrument. A typical starting dilution is 1:100 (v/v).

-

Internal Standard (Optional but Recommended): For precise quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound not naturally present in the essential oil and with a retention time that does not overlap with other major components.

2. GC-MS Parameters (Typical):

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp at 3 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

3. Identification and Quantification:

-

Identification: Identify the this compound peak by comparing its retention time and mass spectrum with a certified reference standard and with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the percentage of this compound by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all identified compounds. For more accurate results, use a calibration curve generated from a series of known concentrations of a reference standard.

References

The Discovery and Historical Isolation of Cadinene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadinene represents a significant group of bicyclic sesquiterpenes (C₁₅H₂₄), isomeric hydrocarbons found widely in the essential oils of various plants. Their name originates from the Cade juniper (Juniperus oxycedrus), from which a cadinene isomer was first isolated.[1] These compounds, built upon the cadalane (4-isopropyl-1,6-dimethyldecahydronaphthalene) skeleton, exhibit a remarkable diversity of isomers differing in the position of double bonds and stereochemistry, leading to a range of observed physical and biological properties.[1] This technical guide provides a comprehensive overview of the historical discovery and isolation of cadinene isomers, detailed experimental protocols from the era, a summary of their physical properties, and an outline of their biosynthetic origins.

Historical Context: The Dawn of Terpene Chemistry

The story of cadinene is intrinsically linked to the pioneering work in terpene chemistry during the late 19th and early 20th centuries. At the forefront of this research was the German chemist Otto Wallach, who brought systematic order to the study of essential oils.[2] Wallach's work, which began in earnest in 1884, was pivotal in establishing the "isoprene rule," the concept that terpenes are constructed from isoprene (B109036) units.[2] His research, documented in a series of papers, including a significant publication in 1887 in Liebigs Annalen der Chemie, laid the groundwork for the structural elucidation of numerous terpenes. While the exact first isolation of a cadinene isomer is not definitively documented in readily available literature, it is within the context of Wallach's systematic investigation of terpenes from essential oils that the characterization of cadinenes would have occurred. The primary source for early cadinene isolation was the essential oil derived from the wood of the Cade juniper (Juniperus oxycedrus).[1]

Experimental Protocols: Historical Isolation and Characterization

The isolation of cadinene isomers in the late 19th and early 20th centuries relied on a combination of steam distillation for extraction of the essential oil from the plant matrix, followed by fractional distillation to separate the hydrocarbon components based on their boiling points.

Extraction of Essential Oil by Steam Distillation

This method was the standard for extracting volatile compounds from plant materials.

-

Apparatus:

-

A large still pot (boiler) for generating steam.

-

A retort or vessel to hold the plant material (wood chips of Juniperus oxycedrus).

-

A condenser to cool the vapor.

-

A separator (such as a Florentine flask) to separate the oil from the aqueous distillate.

-

-

Procedure:

-

The wood of Juniperus oxycedrus was chipped or shredded to increase the surface area for extraction.

-

The plant material was placed in the retort.

-

Steam, generated in the boiler, was passed through the plant material. The steam pressure and temperature were controlled to ensure the volatilization of the essential oils without significant degradation.

-

The mixture of steam and volatile oil vapor was then passed through a water-cooled condenser.

-

The resulting condensate, a mixture of water and essential oil, was collected in a separator.

-

Due to their immiscibility and lower density, the cadinene-rich essential oil formed a layer on top of the water and was physically separated.

-

Separation of Cadinene Isomers by Fractional Distillation

The crude essential oil obtained from steam distillation was a complex mixture of terpenes. Fractional distillation was employed to separate the sesquiterpene hydrocarbons, including the various cadinene isomers, from other components.

-

Apparatus:

-

A distillation flask.

-

A fractionating column (e.g., a Vigreux column or a column packed with glass beads or rings) to provide a large surface area for repeated vaporization-condensation cycles.

-

A thermometer to monitor the temperature of the vapor.

-

A condenser.

-

A series of receiving flasks to collect the different fractions.

-

-

Procedure:

-

The crude essential oil was placed in the distillation flask with a few boiling chips to ensure smooth boiling.

-

The flask was gently heated. As the mixture boiled, the vapor ascended the fractionating column.

-

A temperature gradient was established along the column, with the temperature being highest at the bottom and lowest at the top.

-

The components of the mixture underwent multiple condensation and re-vaporization cycles on the surface of the packing material in the column. With each cycle, the vapor became progressively enriched in the more volatile component (the one with the lower boiling point).

-

The temperature at the top of the column was carefully monitored. When the temperature stabilized, it indicated that a pure component was distilling over.

-

The distillate was collected in a receiving flask. The temperature ranges at which different fractions were collected were recorded. For cadinene isomers, this would typically be in the range of 270-278°C at atmospheric pressure.

-

By carefully controlling the heating and collecting the distillate in different flasks as the temperature changed, a separation of the different terpene and sesquiterpene fractions was achieved.

-

Quantitative Data: Physical Properties of Cadinene Isomers

The separation of individual cadinene isomers in the early days of terpene chemistry was challenging. The data presented below is a compilation from various sources and represents the physical properties of some of the key cadinene isomers. It is important to note that early literature often reported properties for mixtures of isomers.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D) | Specific Optical Rotation ([α]_D) |

| α-Cadinene | C₁₅H₂₄ | 204.36 | 271-272 @ 760 mmHg | 0.918 @ 20°C | 1.5065 @ 20°C | -48° |

| β-Cadinene | C₁₅H₂₄ | 204.36 | 273-276 @ 760 mmHg | 0.9239 @ 20°C | 1.5059 @ 20°C | -251°[3] |

| γ-Cadinene | C₁₅H₂₄ | 204.36 | 271-276 @ 760 mmHg | ~0.92 | ~1.508 | -146° |

| δ-Cadinene | C₁₅H₂₄ | 204.36 | 120-121 @ 9 mmHg | ~0.92 | ~1.509 | +45.5° |

Biosynthesis of Cadinene Isomers

The biosynthesis of cadinene isomers in plants begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). The cyclization of FPP is catalyzed by a class of enzymes known as terpene synthases, specifically cadinene synthases.

The generally accepted mechanism involves the ionization of FPP to a farnesyl cation, which then undergoes a series of cyclization and rearrangement reactions to form the characteristic bicyclic cadinane (B1243036) skeleton. The specific isomer of cadinene produced is determined by the precise folding of the FPP substrate within the active site of the particular cadinene synthase enzyme, which dictates the final deprotonation step. For instance, (+)-δ-cadinene synthase is a key enzyme in the biosynthesis of gossypol (B191359) in cotton, where (+)-δ-cadinene is a direct precursor.[4] Different plant species, and even different tissues within the same plant, can express a variety of cadinene synthases, leading to the production of a mixture of cadinene isomers.

Visualizations

Caption: Historical workflow for the isolation of cadinene isomers.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of α-Cadinene

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cadinene, a prominent member of the cadinane (B1243036) class of bicyclic sesquiterpenes, is a naturally occurring hydrocarbon found in the essential oils of a diverse range of plants. Its characteristic woody aroma contributes significantly to the sensory profile of these oils. Beyond its olfactory properties, α-cadinene and its isomers have garnered scientific interest for their potential biological activities. A thorough understanding of its molecular architecture, including its specific stereochemical configuration, is fundamental for elucidating its biosynthetic pathways, understanding its interactions with biological targets, and exploring its potential applications in pharmacology and other fields. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of α-Cadinene, alongside detailed experimental protocols for its isolation and characterization, and a review of its biosynthesis.

Molecular Structure and Stereochemistry

α-Cadinene possesses a bicyclic carbon skeleton known as the cadalane backbone, which consists of a decahydronaphthalene (B1670005) ring system substituted with an isopropyl group and two methyl groups. The defining features of α-cadinene are the positions of its two double bonds and the relative stereochemistry at its three chiral centers.

The IUPAC name for the most commonly encountered enantiomer, (-)-α-Cadinene, is (1S,4aR,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,2,4a,5,6,8a-hexahydronaphthalene . This nomenclature precisely defines the absolute configuration at the three stereocenters located at carbons 1, 4a, and 8a. The molecule's structure features a cis-fusion of the two rings.

Key Structural Identifiers:

| Identifier | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| CAS Number | 24406-05-1 (for (-)-α-Cadinene) |

| InChI Key | QMAYBMKBYCGXDH-KKUMJFAQSA-N |

The following diagram illustrates the molecular structure of (-)-α-Cadinene with the numbering of the carbon atoms.

Physicochemical and Spectroscopic Data

A compilation of key physicochemical properties and spectroscopic data is essential for the identification and characterization of α-Cadinene.

Table 1: Physicochemical Properties of α-Cadinene

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Woody, dry | [2] |

| Boiling Point | 271-272 °C at 760 mmHg | [3] |

| Specific Gravity | 0.908 - 0.925 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.510 - 1.520 at 20 °C | [4] |

| Optical Rotation, [α]D | Varies with enantiomer | |

| (-)-α-Cadinene | Negative values reported | |

| (+)-α-Cadinene | Positive values reported |

Table 2: Spectroscopic Data for (-)-α-Cadinene

| ¹³C NMR (CDCl₃) | Approximate Chemical Shift (ppm) | ¹H NMR (CDCl₃) | Approximate Chemical Shift (ppm) and Multiplicity |

| C1 | ~45-50 | H1 | ~1.8-2.2 (m) |

| C2 | ~25-30 | H2 | ~1.4-1.8 (m) |

| C3 | ~20-25 | H3 | ~1.2-1.6 (m) |

| C4 | ~120-125 (olefinic) | H4 | ~5.3-5.5 (br s) |

| C4a | ~40-45 | H4a | ~2.0-2.4 (m) |

| C5 | ~25-30 | H5 | ~1.3-1.7 (m) |

| C6 | ~30-35 | H6 | ~1.5-1.9 (m) |

| C7 | ~130-135 (olefinic) | H7 | - |

| C8 | ~145-150 (olefinic) | H8 | ~5.4-5.6 (br s) |

| C8a | ~40-45 | H8a | ~1.9-2.3 (m) |

| C9 | ~120-125 (olefinic) | H9 | - |

| C10 | ~135-140 (olefinic) | H10 | - |

| C11 | ~30-35 | H11 | ~1.6-2.0 (m) |

| C12 (CH₃) | ~20-25 | H12 | ~0.8-1.0 (d) |

| C13 (CH₃) | ~20-25 | H13 | ~0.8-1.0 (d) |

| C14 (CH₃) | ~15-20 | H14 | ~1.6-1.8 (s) |

| C15 (CH₃) | ~20-25 | H15 | ~1.6-1.8 (s) |

Note: These are estimated values and should be confirmed with experimental data.

Experimental Protocols

The isolation and purification of α-Cadinene from natural sources, typically essential oils, involves a multi-step process. The subsequent characterization relies on modern analytical techniques.

Isolation and Purification

A general workflow for the isolation of α-Cadinene is depicted below.

Protocol 1: Steam Distillation for Essential Oil Extraction

-

Preparation of Plant Material: The plant material (e.g., leaves, wood chips) is air-dried to reduce water content and then coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Clevenger-type apparatus).

-

Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then passed through the condenser, where it cools and liquefies.

-

Collection and Separation: The condensed liquid, a mixture of water and essential oil, is collected. As the essential oil is typically immiscible with water and has a different density, it will form a separate layer that can be collected.

Protocol 2: Silica Gel Column Chromatography for Fractionation

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent such as n-hexane to create a uniform slurry and remove any trapped air.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase (e.g., n-hexane) and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing α-Cadinene.

-

Pooling: Fractions rich in α-Cadinene are combined for further analysis or purification.

Characterization

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: The isolated α-Cadinene fraction is diluted in a suitable volatile solvent (e.g., n-hexane or dichloromethane). An internal standard may be added for quantitative analysis.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-400 is generally sufficient.

-

-

Data Analysis: The retention time of the α-Cadinene peak is compared to that of a known standard. The mass spectrum is analyzed by comparing the fragmentation pattern with a reference library (e.g., NIST).

Biosynthesis

α-Cadinene, like all sesquiterpenes, is biosynthesized from the C15 precursor, farnesyl diphosphate (B83284) (FPP).[2] The formation of the cadinane skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically cadinene synthases.

The biosynthesis is initiated by the ionization of FPP to form a farnesyl cation. This is followed by a series of cyclization and rearrangement reactions, including the formation of a germacrene intermediate, to yield the bicyclic cadinyl cation. The final step involves a deprotonation event to form the double bond characteristic of α-Cadinene. The specific stereochemistry of the final product is determined by the precise folding of the FPP substrate within the active site of the specific cadinene synthase enzyme.

Biological Activity and Signaling Pathways

While research into the specific biological activities of α-Cadinene is ongoing, studies on essential oils rich in cadinene isomers suggest a range of potential pharmacological effects. These include anti-inflammatory, antimicrobial, and antioxidant properties.[5][6]

The molecular mechanisms underlying these activities are not yet fully elucidated for α-Cadinene itself. However, it is hypothesized that, like other lipophilic terpenes, it may interact with cell membranes, thereby modulating the function of membrane-bound proteins such as receptors and ion channels.[5] There is some evidence to suggest that cadinenes may influence cellular signaling cascades, potentially through the modulation of inflammatory pathways and calcium mobilization.[5] Further research is required to identify the specific molecular targets and signaling pathways directly affected by α-Cadinene.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, stereochemistry, and key properties of α-Cadinene. Standardized experimental protocols for its isolation and characterization have been outlined to aid researchers in their investigations. The biosynthesis of α-Cadinene from farnesyl diphosphate highlights the intricate enzymatic machinery involved in the generation of this natural product. While the full extent of its biological activities and its interactions with cellular signaling pathways are still under investigation, the foundational knowledge presented here serves as a critical resource for future research into this important sesquiterpene. A deeper understanding of α-Cadinene's structure-activity relationships will be pivotal for unlocking its potential in drug discovery and other biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Showing Compound alpha-Cadinene (FDB017447) - FooDB [foodb.ca]

- 3. This compound, (+)- | C15H24 | CID 12306048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 24406-05-1 [thegoodscentscompany.com]

- 5. This compound | 11044-40-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Effects of Alpha-Cadinene Containing Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-cadinene, a bicyclic sesquiterpene, is a constituent of many plant essential oils and has garnered scientific interest for its potential therapeutic applications. As a member of the cadinene family of isomers, it contributes to the aromatic profile of various plants.[1] Preclinical research suggests that this compound and its isomers, notably delta-cadinene, possess a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the current state of research into the therapeutic potential of this compound and extracts containing it, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While much of the specific quantitative data available is for the closely related isomer, delta-cadinene, or for essential oils rich in cadinenes, these findings provide a strong foundation for future research into the purified this compound isomer.

Anticancer Effects

The anticancer potential of cadinene-containing extracts, particularly those with delta-cadinene, has been investigated against several cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest.[1]

Quantitative Data

| Compound/Extract | Cell Line | Assay | Incubation Time (hours) | Concentration/IC50 | Key Findings |

| delta-Cadinene | OVCAR-3 (Human Ovarian Carcinoma) | SRB Assay | 24 and 48 | 10, 50, 100 µM | Dose- and time-dependent growth inhibition.[1] |

| Cordia africana Essential Oil (contains delta-cadinene) | MCF-7 (Human Breast Cancer) | Not Specified | Not Specified | IC50: 12.90 µg/mL | Demonstrated cytotoxicity.[1] |

Experimental Protocols

The Sulforhodamine B (SRB) assay is a colorimetric assay used to assess cell density, based on the measurement of cellular protein content.

-

Cell Culture: Cancer cell lines (e.g., OVCAR-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and, after attachment, treated with various concentrations of the test compound (e.g., delta-cadinene dissolved in DMSO) or vehicle control for specified durations (e.g., 24 and 48 hours).

-

Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at a wavelength of 510-570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.